1-Allyl-3-(2,4-dichlorophenyl)urea
Description
1-Allyl-3-(2,4-dichlorophenyl)urea is a urea derivative characterized by an allyl group (CH₂=CHCH₂–) attached to one nitrogen atom and a 2,4-dichlorophenyl ring on the other. Urea derivatives are widely studied for their biological activities, particularly in agrochemical and pharmaceutical applications. The 2,4-dichlorophenyl moiety is notable for its electron-withdrawing properties, which enhance binding affinity to biological targets such as enzymes or receptors.
Chlorinated phenylurea derivatives are known to inhibit photosynthesis in plants by blocking the photosystem II complex .
Properties
CAS No. |
37919-97-4 |
|---|---|
Molecular Formula |
C10H10Cl2N2O |
Molecular Weight |
245.10 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-3-prop-2-enylurea |
InChI |
InChI=1S/C10H10Cl2N2O/c1-2-5-13-10(15)14-9-4-3-7(11)6-8(9)12/h2-4,6H,1,5H2,(H2,13,14,15) |
InChI Key |
ZEYBCZBHTADNKJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)NC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Allyl-3-(2,4-dichlorophenyl)urea can be synthesized through a reaction between 2,4-dichloroaniline and allyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, forming the urea derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-3-(2,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The nitro groups on the phenyl ring can be reduced to amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of amines.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
1-Allyl-3-(2,4-dichlorophenyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme inhibition and protein interactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Allyl-3-(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Bioactivity: The 2,4-dichlorophenyl group in the target compound is associated with stronger herbicidal activity compared to the 3,4-dichlorophenyl isomer (e.g., DCPU) due to optimized steric and electronic interactions with target proteins .
Complexity and Efficacy :
- The triazole-thiazol-substituted urea () demonstrates significantly higher molecular weight and complexity, correlating with enhanced antifungal activity. This highlights the role of heterocyclic extensions in improving target specificity.
Mechanistic and Toxicological Comparisons
- Mode of Action: Chlorinated phenylureas like this compound typically inhibit photosynthesis by competing with plastoquinone at the D1 protein binding site. This mechanism is shared with diuron but varies in potency due to substituent effects . Organophosphate analogs (e.g., Chlorfenvinfos in ) act via acetylcholinesterase inhibition, representing a divergent mode of action despite structural similarities in chlorophenyl groups.
- Toxicity Profiles: Urea derivatives generally exhibit lower acute toxicity to mammals compared to organophosphates (e.g., LD₅₀ > 500 mg/kg in rats for most ureas vs. < 10 mg/kg for Chlorfenvinfos) . Aquatic toxicity varies significantly; for example, DCPU is less toxic to algae (EC₅₀ = 1.2 μM) than the allyl-substituted analogue (EC₅₀ = 0.3 μM estimated) due to differences in membrane permeability .
Biological Activity
1-Allyl-3-(2,4-dichlorophenyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C11H12Cl2N2O |
| Molecular Weight | 253.14 g/mol |
| CAS Number | Not widely reported |
The presence of the dichlorophenyl group suggests potential interactions with various biological targets, enhancing its therapeutic prospects.
Anticancer Properties
Research indicates that urea derivatives, including this compound, exhibit significant anticancer activity. A study on related compounds demonstrated that dichlorophenyl urea derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the disruption of cell cycle progression and induction of DNA damage, leading to increased apoptosis rates in melanoma cells .
The biological activity of this compound may be attributed to its ability to interact with key signaling pathways involved in cell proliferation and survival. Specifically, it may target:
- Apoptotic Pathways : Inducing apoptosis in cancerous cells.
- DNA Damage Response : Causing DNA interstrand cross-links which are crucial for its antineoplastic effectiveness .
- Cell Cycle Regulation : Disrupting normal cell cycle progression leading to cell death .
In Vitro Studies
In vitro studies have shown that this compound can significantly reduce the viability of various cancer cell lines. For example:
- Melanoma Cells : Demonstrated a reduction in clonogenic potential and induced apoptosis.
- Leukemia Models : Showed promising results in inhibiting leukemia cell proliferation.
In Vivo Studies
Animal models have been employed to further assess the efficacy and safety profile of this compound:
- Mouse Models : Treatment with this compound led to decreased tumor sizes without significant toxicity observed at therapeutic doses.
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
